BLZ945

Descripción general

Descripción

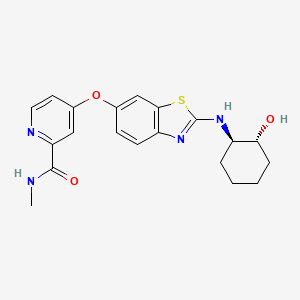

BLZ-945, también conocido como 4-[(2-((1R,2R)-2-hidroxiciclohexil)amino)benzo[d]tiazol-6-iloxi]-N-metilpicolinamida, es un potente e inhibidor selectivo del receptor del factor estimulante de colonias 1 (CSF-1R). Este receptor es crucial para la diferenciación, proliferación y supervivencia de macrófagos y osteoclastos. BLZ-945 ha mostrado un potencial significativo en el tratamiento de enfermedades asociadas con la actividad anormal de los macrófagos, incluidos varios tipos de cáncer y trastornos neurodegenerativos .

Aplicaciones Científicas De Investigación

BLZ-945 tiene una amplia gama de aplicaciones de investigación científica:

Investigación del cáncer: Ha demostrado eficacia en la reducción de macrófagos asociados al tumor y la promoción de la infiltración de células T efectoras en los tumores, lo que lo convierte en un candidato prometedor para la inmunoterapia contra el cáncer

Enfermedades neurodegenerativas: BLZ-945 se está investigando por su potencial para modular la actividad microglial en enfermedades como la esclerosis lateral amiotrófica (ELA) y el glioblastoma

Enfermedades inflamatorias: La capacidad del compuesto para inhibir el CSF-1R lo convierte en un posible tratamiento para diversas afecciones inflamatorias.

Mecanismo De Acción

BLZ-945 ejerce sus efectos inhibiendo selectivamente la quinasa CSF-1R. Esta inhibición bloquea las vías de señalización involucradas en la diferenciación, proliferación y supervivencia de los macrófagos. El compuesto también modula el microambiente tumoral al reducir el reclutamiento de macrófagos asociados al tumor y mejorar la infiltración de células T efectoras .

Análisis Bioquímico

Biochemical Properties

BLZ945 interacts with the CSF-1R, a receptor that plays a crucial role in the differentiation and survival of monocytes . By inhibiting CSF-1R, this compound can regulate the function of tumor-associated macrophages (TAMs), which are often associated with poor prognosis in several cancers .

Cellular Effects

This compound has been shown to reduce the recruitment of TAMs in animal models, thereby influencing the tumor microenvironment . It also promotes the infiltration of effector T cells into the tumor, which can have significant effects on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of CSF-1R kinase activity . This inhibition can lead to a reduction in TAM recruitment to the tumor microenvironment, inhibit tumor growth, and potentially overcome resistance to PD-1 inhibitors .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have a half-life of 15 to 24 hours . Its exposure increases were less than dose-proportional after 600/700 mg

Dosage Effects in Animal Models

In animal models, a single dose of this compound at 200 mg/kg was shown to maximally suppress CSF-1R phosphorylation by more than 50% for over 16 hours . This dosage was selected for further evaluation in mouse models of breast and prostate tumor-induced osteolysis .

Transport and Distribution

It is known that this compound is a brain-penetrant CSF-1R kinase inhibitor , suggesting that it can cross the blood-brain barrier and distribute within the brain tissue.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de BLZ-945 implica múltiples pasos, comenzando con la preparación de la estructura central, seguida de modificaciones de los grupos funcionales. Los pasos clave incluyen:

Formación del núcleo de benzo[d]tiazol: Esto se logra típicamente mediante una reacción de ciclización que involucra una anilina sustituida y un derivado de tiourea.

Introducción del grupo hidroxiciclohexilo: Este paso implica la reducción selectiva de una cetona para formar el grupo hidroxi deseado.

Acoplamiento con picolinamida: El paso final implica el acoplamiento del derivado de benzo[d]tiazol con picolinamida en condiciones apropiadas para producir BLZ-945

Métodos de producción industrial

La producción industrial de BLZ-945 sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto incluye el uso de reacciones de alto rendimiento, métodos de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

BLZ-945 sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar varios metabolitos, principalmente a través de la acción de los microsomas hepáticos.

Reducción: Las vías de reducción secundarias también juegan un papel en su metabolismo.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el núcleo de benzo[d]tiazol

Reactivos y condiciones comunes

Oxidación: Típicamente involucra el uso de agentes oxidantes como las enzimas citocromo P450.

Reducción: Implica agentes reductores como las reductasas dependientes de NADPH.

Sustitución: Requiere reactivos nucleófilos o electrófilos dependiendo de la reacción de sustitución específica

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios metabolitos oxidados y reducidos, que conservan una actividad biológica significativa .

Comparación Con Compuestos Similares

Compuestos similares

Sotuletinib: Otro potente e inhibidor selectivo del CSF-1R con actividad biológica similar.

Pexidartinib: Un inhibidor del CSF-1R utilizado en el tratamiento del tumor de células gigantes tenosinovial.

Singularidad

BLZ-945 es único debido a su alta selectividad para CSF-1R y su capacidad para penetrar el cerebro, lo que lo hace particularmente eficaz en el tratamiento de los trastornos del sistema nervioso central. Además, su perfil farmacocinético favorable y su potente actividad antitumoral lo distinguen de otros inhibidores del CSF-1R .

Actividad Biológica

BLZ945 is a selective small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), primarily investigated for its potential in treating various cancers and conditions involving macrophage activation. This article presents a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, clinical implications, and significant findings from recent studies.

This compound exerts its effects by inhibiting CSF-1R, which plays a critical role in the proliferation and survival of macrophages. By blocking this receptor, this compound alters macrophage polarization, shifting them from a pro-tumorigenic M2-like phenotype to a more phagocytic and anti-tumorigenic state. This mechanism is particularly relevant in the context of gliomas and other tumors where tumor-associated macrophages (TAMs) contribute to tumor growth and immune evasion.

Key Research Findings

-

Efficacy in Glioma Models :

- In preclinical studies involving PDG-driven glioma models, this compound demonstrated significant tumor debulking after just 7 days of treatment, with a median survival increase from 5.7 weeks in vehicle-treated cohorts to 26 weeks in this compound-treated mice .

- The treatment led to a notable reduction in glioma size and improved survival rates, with 64.3% of treated animals surviving to the study endpoint .

-

Impact on Tumor Microenvironment :

- This compound treatment resulted in decreased levels of M2-like macrophages and an increase in phagocytic activity among TAMs, contributing to reduced tumor progression .

- A study highlighted that even in advanced gliomas, this compound could induce a dormancy phase in tumors, suggesting long-term therapeutic potential despite eventual resistance observed in some cases .

-

Effects on Viral Infections :

- Recent studies have explored the use of this compound in models of HIV and SIV (simian immunodeficiency virus). The compound significantly reduced viral DNA loads by 95%–99% in brain tissues without adversely affecting microglia or causing liver toxicity .

- This suggests that this compound may offer new avenues for targeting viral reservoirs in the brain, which are often resistant to conventional antiretroviral therapies.

Case Study 1: Glioma Treatment

A study conducted on mice with PDG-driven gliomas showed that treatment with this compound led to significant tumor regression within one week. The majority of tumors not only halted growth but also regressed significantly, highlighting the drug's potential as an effective therapeutic agent against aggressive brain tumors.

Case Study 2: HIV Research

In a separate investigation focusing on HIV reservoirs in the brain, this compound treatment resulted in a dramatic decrease in perivascular macrophages expressing HIV receptor sites. This reduction correlated with decreased viral loads across multiple brain regions, suggesting that CSF-1R inhibition could be pivotal in eradicating latent viral infections.

Data Summary

| Study Focus | Treatment Duration | Median Survival (weeks) | Tumor Volume Reduction (%) | Viral Load Reduction (%) |

|---|---|---|---|---|

| Glioma | 7 days | 26 | Significant | N/A |

| HIV/SIV | Variable | N/A | N/A | 95%–99% |

Propiedades

IUPAC Name |

4-[[2-[[(1R,2R)-2-hydroxycyclohexyl]amino]-1,3-benzothiazol-6-yl]oxy]-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c1-21-19(26)16-10-13(8-9-22-16)27-12-6-7-15-18(11-12)28-20(24-15)23-14-4-2-3-5-17(14)25/h6-11,14,17,25H,2-5H2,1H3,(H,21,26)(H,23,24)/t14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZBMFGQQWPHMJ-RHSMWYFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)NC4CCCCC4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)N[C@@H]4CCCC[C@H]4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953769-46-5 | |

| Record name | BLZ-945 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0953769465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BLZ-945 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16838 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SOTULETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W3V82OQ0P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.